4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione
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Description
4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione, also known as PPQ-102, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. It belongs to the class of quinazoline derivatives and has been shown to possess a wide range of biological activities, making it a promising candidate for the development of new drugs.
Scientific Research Applications
- Quinazoline derivatives have shown promise as potential anticancer agents. Researchers have explored the cytotoxic effects of this compound against various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies focus on apoptosis induction, cell cycle arrest, and inhibition of angiogenesis .
- The 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione scaffold has been evaluated for its antibacterial properties. Studies investigate its efficacy against both Gram-positive and Gram-negative bacteria, aiming to combat antibiotic-resistant strains .
- Researchers have synthesized quinazoline derivatives containing this core structure and evaluated their anti-tubercular activity against Mycobacterium tuberculosis. These compounds represent a potential avenue for developing novel anti-TB drugs .
- The compound’s anti-inflammatory potential has been explored in animal models. Researchers assess its impact on inflammatory markers, cytokines, and tissue edema. Insights from these studies contribute to understanding its therapeutic relevance .
- Investigations into the neuroprotective effects of this quinazoline derivative have revealed its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Such findings hold promise for neurodegenerative disease research .
Anticancer Properties
Antibacterial Activity
Anti-Tubercular Potential
Anti-Inflammatory Effects
Neuroprotective Properties
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chloroquinazoline-2-thiol with 6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride, followed by reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 6-oxohexanoyl chloride.", "Starting Materials": [ "4-chloroquinazoline-2-thiol", "6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride", "sodium borohydride", "6-oxohexanoyl chloride" ], "Reaction": [ "Step 1: 4-chloroquinazoline-2-thiol is reacted with 6-(4-pyridin-2-ylpiperazin-1-yl)hexanoyl chloride in the presence of a base such as triethylamine to yield the intermediate 4-{[6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2-thiol.", "Step 2: The intermediate is then reduced with sodium borohydride to yield the corresponding amine.", "Step 3: The amine is then acylated with 6-oxohexanoyl chloride in the presence of a base such as triethylamine to yield the final product, 4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione." ] } | |
CAS RN |
689266-64-6 |
Molecular Formula |
C23H28N6OS |
Molecular Weight |
436.58 |
IUPAC Name |
1-(4-pyridin-2-ylpiperazin-1-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexan-1-one |
InChI |
InChI=1S/C23H28N6OS/c30-21(29-16-14-28(15-17-29)20-10-5-7-12-24-20)11-2-1-6-13-25-22-18-8-3-4-9-19(18)26-23(31)27-22/h3-5,7-10,12H,1-2,6,11,13-17H2,(H2,25,26,27,31) |
InChI Key |
UNDOMHCGBQTUTD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCCCNC3=NC(=S)NC4=CC=CC=C43 |
solubility |
not available |
Origin of Product |
United States |
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